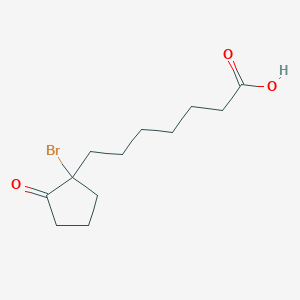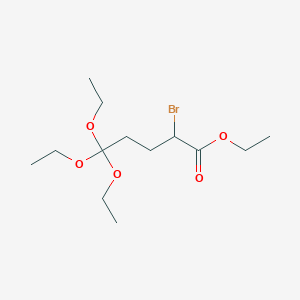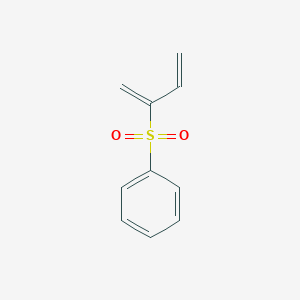
(Buta-1,3-diene-2-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Buta-1,3-diene-2-sulfonyl)benzene is an organic compound that features a benzene ring substituted with a buta-1,3-diene-2-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Buta-1,3-diene-2-sulfonyl)benzene typically involves the reaction of buta-1,3-diene with sulfonyl chloride in the presence of a base. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C)
Solvent: Organic solvents such as dichloromethane or toluene
Catalysts: Bases like triethylamine or pyridine to facilitate the reaction
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (Buta-1,3-diene-2-sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products:
Oxidation: Sulfonic acids or sulfonates
Reduction: Sulfides or thiols
Substitution: Halogenated or nitrated benzene derivatives
Scientific Research Applications
(Buta-1,3-diene-2-sulfonyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique properties.
Mechanism of Action
The mechanism of action of (Buta-1,3-diene-2-sulfonyl)benzene involves its interaction with various molecular targets and pathways. The sulfonyl group can participate in nucleophilic and electrophilic reactions, influencing the reactivity and stability of the compound. The conjugated diene system allows for resonance stabilization, which can affect the compound’s chemical behavior and interactions with other molecules.
Comparison with Similar Compounds
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber and polymers.
Benzene: A fundamental aromatic compound with widespread applications in organic chemistry and industry.
Sulfonyl Chloride: A reactive intermediate used in the synthesis of sulfonyl-containing compounds.
Uniqueness: (Buta-1,3-diene-2-sulfonyl)benzene is unique due to the combination of a conjugated diene system and a sulfonyl group attached to a benzene ring. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.
Properties
CAS No. |
109802-71-3 |
|---|---|
Molecular Formula |
C10H10O2S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
buta-1,3-dien-2-ylsulfonylbenzene |
InChI |
InChI=1S/C10H10O2S/c1-3-9(2)13(11,12)10-7-5-4-6-8-10/h3-8H,1-2H2 |
InChI Key |
DNEBOMCXQRTIMU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=C)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


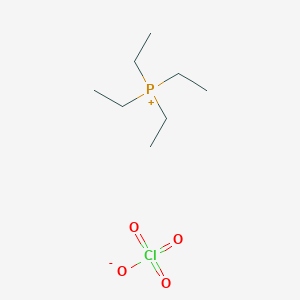

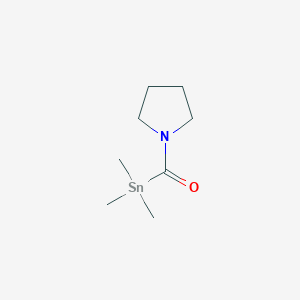

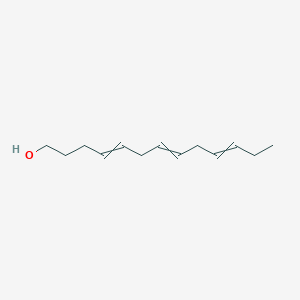
![3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol](/img/structure/B14312989.png)
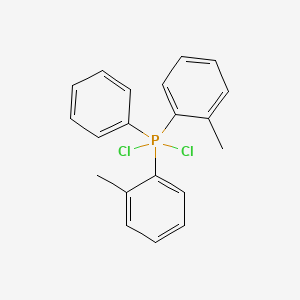
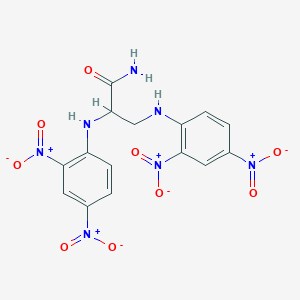
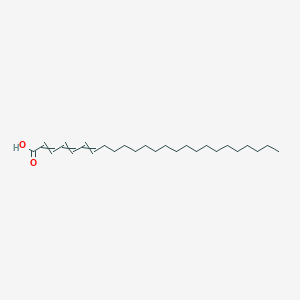

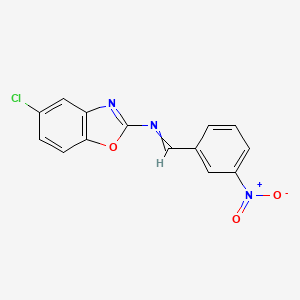
![1-Decyl-4-[(4-methoxyphenyl)ethynyl]benzene](/img/structure/B14313022.png)
